REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:12])[O:4][CH2:5][C:6]#[C:7][CH2:8][O:9][CH2:10][CH:11]=[CH2:3].[CH3:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[CH2:1]1[CH:2]=[C:6]([C:7]2=[CH:11][CH2:10][O:9][CH2:8]2)[CH2:5][O:4]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOCC#CCOCC=C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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C1=C(C2=CCOC2)COC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |